- Process for the preparation of 6-[2-(methylcarbamoyl)phenylsulfanyl]-3-(E)-[2-(pyridin-2-yl)ethenyl]indazole (tyrosine kinase inhibitor), India, , ,
Cas no 944835-85-2 (2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide)

944835-85-2 structure
Nome del prodotto:2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide
Numero CAS:944835-85-2
MF:C15H13N3OS
MW:283.348221540451
MDL:MFCD23104312
CID:2083237
PubChem ID:11716138
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1H-indazol-6-ylthio)-N-methyl- Benzamide
- Benzamide, 2-(1H-indazol-6-ylthio)-N-methyl-
- 2-(1H-Indazol-6-ylthio)-N-methylbenzamide (ACI)
- 2-(1H-Indazol-6-ylsulfanyl)-N-methylbenzamide
- 2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide
- Axitinib Impurity 8
- 944835-85-2
- SCHEMBL13446109
- 2-(1H-indazol-6-ylthio)-N-methylbenzamide
- Axitinib Impurity B
- AKOS027339737
- 2-((1H-indazol-6-yl)thio)-N-methylbenzamide
- DB-345927
- F11881
- MFCD23104312
- 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
- WG3Q7HCW56
- AS-47073
- Benzamide, 2-(1H-indazol-6-ylthio)-N-methyl-
-
- MDL: MFCD23104312
- Inchi: 1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18)
- Chiave InChI: JBFLDDCNCFRBIG-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(SC2C=C3C(C=NN3)=CC=2)=CC=CC=1)NC
Proprietà calcolate
- Massa esatta: 283.07793322g/mol
- Massa monoisotopica: 283.07793322g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.1Ų
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: NA
- Punto di ebollizione: 555.7±30.0 °C at 760 mmHg
- Punto di infiammabilità: 289.9±24.6 °C
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Informazioni sulla sicurezza
- Dichiarazione di pericolo: CAUTION: May irritate eyes, skin
- Istruzioni di sicurezza: CAUT
- Condizioni di conservazione:(BD450031)
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB460879-1 g |
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |
944835-85-2 | 1g |
€1,153.80 | 2023-07-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFG47-250MG |
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide |
944835-85-2 | 95% | 250MG |
¥ 1,254.00 | 2023-04-12 | |
Ambeed | A760055-1g |
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |
944835-85-2 | 97% | 1g |
$396.0 | 2024-05-30 | |
abcr | AB460879-1g |
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |
944835-85-2 | 1g |
€1171.80 | 2025-02-13 | ||
TRC | I628101-250mg |
2-(1H-Indazol-6-ylthio)-N-methylbenzamide |
944835-85-2 | 250mg |
$ 1256.00 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD450031-100mg |
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |
944835-85-2 | 97% | 100mg |
¥888.0 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFG47-1G |
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide |
944835-85-2 | 95% | 1g |
¥ 3,121.00 | 2023-04-12 | |
Chemenu | CM261309-250mg |
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide |
944835-85-2 | 97% | 250mg |
$189 | 2023-02-17 | |
abcr | AB460879-250 mg |
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide; . |
944835-85-2 | 250MG |
€494.40 | 2023-07-18 | ||
A2B Chem LLC | AI63214-1g |
2-(1H-Indazol-6-ylthio)-n-methyl-benzamide |
944835-85-2 | 95% | 1g |
$720.00 | 2024-07-18 |
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium hydroxide , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone , Water ; 18 h, 80 °C
Riferimento
- A high-throughput methodology for screening solution-based chelating agents for efficient palladium removalQSAR & Combinatorial Science, 2007, 26(5), 679-685,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: N-Methyl-2-pyrrolidone , Water ; 18 h, 80 °C
Riferimento
- Development of an Efficient Pd-Catalyzed Coupling Process for AxitinibOrganic Process Research & Development, 2014, 18(1), 266-274,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium hydroxide , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 4.5 h, 100 °C
Riferimento
- Preparation of alkynylindazole derivatives and their pharmaceutical use for prophylactic or therapeutic treatment of eye diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Isopropanol , Ethylene glycol ; 25 - 30 °C; 30 °C → 80 °C; 20 - 24 h, 80 °C
Riferimento
- An improved process for preparation of axitinib, India, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Catalysts: Zinc , Nickel, dibromobis(1,10-phenanthroline-N1,N10)-, (OC-6-22)- Solvents: Acetone , Water ; 24 h, 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt → 60 °C
Riferimento
- Safe, Scalable, Inexpensive, and Mild Nickel-Catalyzed Migita-Like C-S Cross-Couplings in Recyclable WaterAngewandte Chemie, 2021, 60(7), 3708-3713,
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Raw materials
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Preparation Products
2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
944835-85-2 (2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide) Prodotti correlati
- 1261754-06-6(3-(2-Chloro-5-(difluoromethoxy)benzoyl)pyridine)
- 332101-54-9([(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester)
- 1804272-18-1(1-Bromo-3-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one)
- 1806779-87-2(Ethyl 3-methyl-5-nitro-6-(trifluoromethoxy)pyridine-2-acetate)
- 1797017-31-2(1-(3-chloro-2-methylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine)
- 68373-14-8(Sulbactam)
- 1215463-07-2(1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride)
- 1705999-44-5(2-(cyclopentylsulfanyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one)
- 1361828-72-9(2-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
- 2228520-37-2(tert-butyl 2-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944835-85-2)2-(1H-indazol-6-ylsulfanyl)-N-methyl-benzamide

Purezza:99%
Quantità:1g
Prezzo ($):356.0